molecular formula C9H8BrN5O3S B10953470 N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10953470
M. Wt: 346.16 g/mol
InChI Key: ZWBFUBWKGCYKDW-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the thiazole ring, followed by the introduction of the bromo substituent. The pyrazole ring is then constructed, and the nitro group is introduced through nitration reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as using coupling reagents and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The thiazole and pyrazole rings may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyrazole rings, along with the nitro and bromo substituents, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BrN5O3S

Molecular Weight

346.16 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C9H8BrN5O3S/c1-4-7(15(17)18)6(13-14(4)2)8(16)12-9-11-3-5(10)19-9/h3H,1-2H3,(H,11,12,16)

InChI Key

ZWBFUBWKGCYKDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=NC=C(S2)Br)[N+](=O)[O-]

Origin of Product

United States

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